molecular formula C7H10N2O2S B14396124 2,4-Dimethoxy-6-methylsulfanylpyrimidine CAS No. 89943-44-2

2,4-Dimethoxy-6-methylsulfanylpyrimidine

Cat. No.: B14396124
CAS No.: 89943-44-2
M. Wt: 186.23 g/mol
InChI Key: NRCCOQFBOKPWFY-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-methylsulfanylpyrimidine is a versatile chemical intermediate in organic synthesis and drug discovery. The methylsulfanyl (S-CH₃) group at the 6-position can be selectively oxidized to a methylsulfonyl (SO₂-CH₃) group, a common transformation used to create derivatives with varied reactivity and biological activity . Compounds containing the 4,6-dimethoxypyrimidin-2-yl moiety are of significant interest in agricultural chemistry, displaying excellent herbicidal activity . This structure is a key component in many commercial sulfonylurea and pyrimidinylbenzoate herbicides . In pharmaceutical research, pyrimidine scaffolds are considered "privileged structures" due to their broad spectrum of biological activities. They are incorporated into molecules evaluated for antimicrobial , anticancer , and anti-inflammatory applications . The specific substitution pattern of methoxy and methylsulfanyl groups on the pyrimidine ring makes this compound a valuable building block for constructing more complex, biologically active molecules. It allows researchers to explore structure-activity relationships (SAR) by further functionalizing the ring system. This product is intended for use in laboratory research and chemical synthesis. It is For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

CAS No.

89943-44-2

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2,4-dimethoxy-6-methylsulfanylpyrimidine

InChI

InChI=1S/C7H10N2O2S/c1-10-5-4-6(12-3)9-7(8-5)11-2/h4H,1-3H3

InChI Key

NRCCOQFBOKPWFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)OC)SC

Origin of Product

United States

Synthetic Methodologies for 2,4 Dimethoxy 6 Methylsulfanylpyrimidine and Its Academic Analogues

Established Direct Synthesis Routes to 2,4-Dimethoxy-6-methylsulfanylpyrimidine

The direct synthesis of this compound (also referred to as 4,6-dimethoxy-2-methylthiopyrimidine) is often achieved through multi-step sequences starting from common precursors. A prevalent strategy involves the nucleophilic substitution of a suitable dihalopyrimidine. One established method utilizes 4,6-dichloro-2-(methylthio)-1,3-pyrimidine as a key intermediate. This precursor is reacted with an alkali metal methoxide (B1231860), such as sodium methoxide, in an inert organic solvent to yield this compound. google.com

Another efficient route starts from 2-chloro-4,6-dimethoxy pyrimidine (B1678525). This compound undergoes a nucleophilic substitution reaction with sodium methyl mercaptide. The reaction, facilitated by a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in methanol (B129727), proceeds at a moderate temperature of 45-50 °C for a few hours, achieving a high yield of 95.6%. asianpubs.org This method is considered more environmentally friendly as it avoids highly toxic reagents like dimethyl sulfate (B86663) and phosphorus oxychloride that are used in some traditional methods. asianpubs.org

A greener, one-pot synthesis has been developed starting from 2-thiobarbituric acid. In this procedure, 2-thiobarbituric acid is methylated and methoxylated in a single step using chloromethane (B1201357) in the presence of potassium carbonate and N,N-dimethylformamide (DMF). tandfonline.com By optimizing conditions such as temperature, time, and molar ratios of reactants, a high conversion of the starting material (85.7%) and a good selectivity for the desired product (53.1%) can be achieved. tandfonline.comtandfonline.com

Starting MaterialKey ReagentsProductYieldReference
2-chloro-4,6-dimethoxy pyrimidineSodium methyl mercaptide, Tetrabutylammonium bromideThis compound95.6% asianpubs.org
4,6-dichloro-2-(methylthio)-1,3-pyrimidineAlkali metal methoxideThis compoundHigh google.com
2-thiobarbituric acidChloromethane, Potassium carbonate, DMFThis compound53.1% (selectivity) tandfonline.comtandfonline.com

Precursor Chemistry and Synthetic Pathways to Pyrimidine Cores Employing Diverse Methodologies

The construction of the fundamental pyrimidine ring is a well-established field in organic chemistry, with several named reactions providing access to a wide array of substituted derivatives. These core structures serve as the precursors for compounds like this compound.

A classic and widely used method is the Pinner synthesis , which involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent like a β-keto ester) with an amidine. slideshare.netmdpi.com This acid- or base-catalyzed reaction is a versatile [3+3] cycloaddition for forming the pyrimidine ring. mdpi.com

Another cornerstone of pyrimidine synthesis is the Biginelli reaction . This three-component reaction involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. biomedres.uswikipedia.org This one-pot synthesis provides direct access to dihydropyrimidinones, which can be further modified to create a variety of pyrimidine derivatives. wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through an N-acyliminium ion intermediate. acs.org

Modern synthetic methodologies have expanded beyond these classical reactions. Multicomponent reactions (MCRs) are particularly attractive as they allow the assembly of complex molecules from three or more starting materials in a single step, often with high atom economy. rasayanjournal.co.in Various catalyzed cycloaddition reactions, such as [3+3] annulations between α,β-unsaturated ketones and amidines, provide efficient routes to the pyrimidine core. mdpi.comrsc.org

Chemical Derivatization Strategies Focused on the Methylsulfanyl Moiety

The methylsulfanyl (-SCH3) group at the C2 (or C6) position of the pyrimidine ring is a versatile handle for further functionalization. It can be readily transformed into other functional groups, significantly expanding the chemical diversity of the pyrimidine scaffold.

Controlled Oxidative Transformations to Sulfonyl and Sulfoxide (B87167) Analogues

The sulfur atom in the methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (-SOCH3) or sulfone (-SO2CH3) analogues. The methylsulfonyl group, in particular, is a strong electron-withdrawing group and an excellent leaving group, making it a key intermediate for subsequent reactions. asianpubs.org

A common and efficient method for this oxidation is the use of hydrogen peroxide (H2O2) in the presence of a catalyst, such as sodium tungstate (B81510) dihydrate. asianpubs.orgtandfonline.com This method can produce 4,6-dimethoxy-2-methylsulfonylpyrimidine from its methylsulfanyl precursor in high yield (95%). asianpubs.org Another effective oxidizing agent is monoperoxyphthalic acid, magnesium salt hexahydrate (MMPP), which can carry out the transformation at low temperatures (10-15 °C). prepchem.com The choice of oxidant and reaction conditions allows for controlled oxidation, potentially isolating the sulfoxide intermediate if desired, although the sulfone is often the target product. google.com

SubstrateOxidizing AgentCatalystProductYieldReference
4,6-dimethoxy-2-methylthiopyrimidineHydrogen peroxideSodium tungstate dihydrate4,6-dimethoxy-2-methylsulfonylpyrimidine95% asianpubs.org
4,6-dimethoxy-2-methylthiopyrimidineMonoperoxyphthalic acid, magnesium saltNone4,6-dimethoxy-2-methylsulfonylpyrimidineHigh prepchem.com

Nucleophilic Substitution Reactions and Further Functionalization Pathways

The methylsulfonyl group is a highly effective leaving group, readily displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org This reactivity allows for the introduction of a wide range of substituents at this position. The reaction proceeds via a stabilized Meisenheimer complex intermediate. nih.govacs.org

The reactivity of 2-sulfonylpyrimidines is significantly influenced by other substituents on the ring. Electron-withdrawing groups at the 5-position can drastically increase the reaction rate, while electron-donating groups can deactivate the ring towards substitution. nih.govacs.org Nucleophiles such as amines, alkoxides, and thiolates can effectively displace the methylsulfonyl group. wuxiapptec.comrsc.org Interestingly, in some cases, the methylsulfanyl group itself can be displaced by strong nucleophiles like cyanide, although this is less common than substitution of a chloro or sulfonyl group. rsc.org This pathway provides a powerful tool for late-stage functionalization of the pyrimidine core.

Methodologies for Selective Introduction and Modification of Methoxy (B1213986) Substituents on the Pyrimidine Ring

Methoxy groups are commonly introduced onto the pyrimidine ring via nucleophilic substitution of halogen atoms, typically chlorine. Dichloropyrimidines, such as 4,6-dichloropyrimidine (B16783), are versatile precursors. The reaction with sodium methoxide (NaOMe) in a solvent like methanol can replace one or both chlorine atoms with methoxy groups. chemicalbook.com The reaction temperature and stoichiometry of the nucleophile can be controlled to achieve selective mono- or di-substitution. For instance, reacting 4,6-dichloropyrimidine with three equivalents of sodium methoxide at 65 °C leads to the formation of 4,6-dimethoxypyrimidine. chemicalbook.com

The synthesis of this compound often starts from precursors like 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, where the two chloro groups are subsequently displaced by methoxide ions. google.com This highlights the importance of chloropyrimidines, which are typically prepared from the corresponding hydroxypyrimidines (or their tautomeric keto forms) using reagents like phosphorus oxychloride (POCl3). google.com

Exploration of Green Chemistry Principles in Pyrimidine Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods in chemistry, and pyrimidine synthesis is no exception. rasayanjournal.co.in Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Several greener approaches have been successfully applied to pyrimidine synthesis:

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govnih.gov It is a sustainable technology that can be applied to various pyrimidine-forming reactions, including multicomponent condensations. nih.govtandfonline.com

Ultrasound Irradiation : Sonochemistry, the application of ultrasound to chemical reactions, can also accelerate reaction rates and improve yields. nih.gov It is particularly effective in heterogeneous reactions. tandfonline.com

Solvent-Free Reactions : Conducting reactions without a solvent (neat conditions) minimizes waste and simplifies product purification. The Biginelli reaction, for example, can be performed efficiently under solvent-free conditions, often with microwave assistance. organic-chemistry.org

Use of Greener Solvents : When solvents are necessary, the use of environmentally friendly options like water or recyclable ionic liquids is encouraged. rasayanjournal.co.intandfonline.com Catalytic reactions in water are particularly advantageous. mdpi.com

Catalysis : The use of reusable catalysts, such as β-cyclodextrin, can improve the efficiency and sustainability of pyrimidine synthesis. mdpi.com Metal-free synthetic routes are also being developed to avoid issues with heavy metal contamination. rsc.org

These green methodologies are not only environmentally beneficial but also offer economic advantages through reduced reaction times and simplified workup procedures. rasayanjournal.co.in

Research on Impurity Profiling and Control Strategies in Pyrimidine Synthesis

The manufacturing of pyrimidine derivatives, such as this compound, necessitates stringent control over impurities to ensure the final product's quality and safety. grace.comthermofisher.com Impurity profiling—the identification, characterization, and quantification of these unwanted substances—is a critical aspect of pharmaceutical development and manufacturing. medwinpublishers.com Impurities can originate from various sources, including starting materials, intermediates, byproducts of side reactions, and degradation products. thermofisher.comusp.org

In the synthesis of pyrimidine compounds, the control of impurities is a significant challenge due to the complex reaction pathways and the potential for multiple side reactions. nih.gov Research into the synthesis of this compound and its analogues focuses on developing robust processes that minimize the formation of such impurities. google.com

A primary strategy for impurity control is the careful selection and purification of starting materials. nih.gov For instance, in related pyrimidine syntheses, ensuring the high purity of precursors like 4,6-dichloro-2-(methylthio)-1,3-pyrimidine is crucial to prevent the carryover of impurities into the final product. google.com

Optimization of reaction conditions is another key area of research. This involves a systematic investigation of parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents to favor the desired reaction pathway and suppress the formation of byproducts. For example, in the methoxylation step to form dimethoxy-pyrimidine derivatives, incomplete reaction can lead to chlorinated intermediates that persist as impurities. google.com Control strategies involve ensuring the complete conversion of intermediates through optimized reaction conditions. google.com

The development of advanced analytical methods is fundamental to effective impurity profiling. youtube.com High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying impurities in pyrimidine synthesis. medwinpublishers.comnih.gov When coupled with mass spectrometry (HPLC-MS), it allows for the identification and structural elucidation of unknown impurities. grace.com Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are also invaluable for characterizing impurity structures. medwinpublishers.com

A proactive approach to impurity control involves "Quality by Design" (QbD), which integrates quality into the product and process from the development stage. This involves identifying critical process parameters (CPPs) that have a significant impact on the impurity profile and establishing a design space within which the process consistently produces a product of the desired quality.

Below is a table summarizing potential impurities and control strategies relevant to the synthesis of this compound and its analogues.

Impurity CategoryPotential SourceControl Strategy
Starting Material-Related ImpuritiesContaminants in raw materials like 4,6-dichloro-2-(methylthio)-1,3-pyrimidine. google.comRigorous testing and purification of starting materials; sourcing from qualified vendors. nih.gov
Process-Related Impurities (Byproducts)Side reactions occurring during the synthesis, such as incomplete methoxylation leading to chlorinated pyrimidine intermediates. google.comOptimization of reaction conditions (temperature, pressure, stoichiometry); use of specific catalysts to enhance selectivity. google.com
IntermediatesUnreacted intermediates from previous steps.Monitoring reaction completion using techniques like HPLC; implementing appropriate work-up and purification procedures. nih.gov
Degradation ProductsDecomposition of the active substance or intermediates under specific conditions (e.g., heat, light, pH).Establishing appropriate storage and handling conditions; conducting stability studies to identify potential degradants.

By implementing these comprehensive control strategies, manufacturers can ensure the consistent production of high-purity this compound, meeting the stringent requirements of the pharmaceutical industry.

Advanced Structural Elucidation and Solid State Characterization of 2,4 Dimethoxy 6 Methylsulfanylpyrimidine

X-ray Crystallography Studies of Pyrimidine (B1678525) Derivatives

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For pyrimidine derivatives, this technique reveals precise details about molecular geometry, conformation, and the intricate network of intermolecular forces that govern crystal packing.

Methodological Approaches to Crystallization for Diffraction Quality Samples

The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals. The growth of such crystals is often the most challenging step in the process of structure determination. nist.gov For pyrimidine derivatives, several well-established methods are employed, with the primary goal of allowing crystals to form slowly from a supersaturated solution. pdx.edu

Common techniques include:

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration promotes the formation of ordered crystal lattices. Covering the container with parafilm and piercing it with a few small holes is an effective way to control the rate of evaporation. nist.gov

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. pdx.edu

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled down slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. pdx.edu

In the specific case of 2,4-Dimethoxy-6-methylsulfanylpyrimidine, single crystals suitable for X-ray diffraction were successfully obtained using a slow evaporation technique. A solution of the compound in hot methanol (B129727) was filtered and allowed to stand at room temperature, yielding colorless, block-like crystals after a period of three days. mdpi.com The quality of a crystal is paramount; ideal samples are transparent, free of cracks or inclusions, and typically have dimensions not exceeding 0.25 mm for analysis. nist.gov

Analysis of Molecular Conformation and Intramolecular Geometry in Crystalline States

Single-crystal X-ray diffraction analysis of this compound reveals that the molecule is essentially planar. mdpi.com The maximum deviation from the mean plane of the molecule is a mere 0.018(4) Å, indicating a rigid, flat structure. mdpi.com This planarity is a common feature in many pyrimidine derivatives, arising from the sp² hybridization of the ring atoms. The bond lengths and angles within the molecule are within the expected ranges for this class of compounds. mdpi.com

The crystal structure was determined to be orthorhombic, belonging to the space group Pca2₁. mdpi.com The precise intramolecular geometry, including bond distances and angles, provides a fundamental understanding of the molecule's electronic and steric properties.

In a closely related compound, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, where the sulfur atom is in a higher oxidation state, the asymmetric unit interestingly contains two independent molecules. researchgate.net These two molecules primarily differ in the orientation of the methylsulfonyl group relative to the pyrimidine ring, highlighting the conformational flexibility that can be introduced by substituent groups. researchgate.net This observation underscores the importance of detailed crystallographic analysis in identifying subtle conformational isomers that can co-exist in the solid state.

Table 1: Selected Crystal and Structural Data for this compound mdpi.com

Parameter Value
Chemical Formula C₇H₁₀N₂O₂S
Molecular Weight ( g/mol ) 186.23
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 3.9537 (2)
b (Å) 7.1822 (4)
c (Å) 30.5723 (15)
Volume (ų) 868.14 (8)
Z (molecules per cell) 4

Characterization of Intermolecular Interactions and Supramolecular Assemblies (e.g., Hydrogen Bonding Networks, π-π Stacking)

The arrangement of molecules in a crystal, known as the crystal packing, is directed by a variety of non-covalent intermolecular interactions. nist.gov Understanding these interactions is central to crystal engineering, which aims to design solids with specific properties. nist.govnih.gov

In the crystal structure of this compound, the dominant intermolecular interaction is a network of weak C–H···N hydrogen bonds. mdpi.com Specifically, a methyl hydrogen atom from a methoxy (B1213986) group acts as a hydrogen bond donor to one of the pyrimidine ring nitrogen atoms of an adjacent molecule. This interaction links the molecules into chains, which subsequently arrange into layers parallel to the ab plane of the unit cell. mdpi.com

While π-π stacking interactions are often observed in aromatic and heteroaromatic systems, contributing to crystal stability, they are not reported as a primary packing force for this specific compound. mdpi.com The supramolecular architecture is instead dictated by the more directional, albeit weak, hydrogen bonding network. The study of these non-covalent forces is crucial, as they influence physical properties such as melting point, solubility, and crystal morphology. nih.gov

Table 2: Hydrogen Bond Geometry for this compound mdpi.com

Donor–H···Acceptor D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
C7–H7B···N1ⁱ 0.96 2.60 3.468 (7) 151

Symmetry code: (i) x - 1/2, -y + 1, z

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. While no specific studies on the polymorphism of this compound have been reported, the phenomenon is well-documented for other pyrimidine derivatives. The potential for polymorphism is influenced by the molecule's ability to adopt different conformations or form different patterns of intermolecular interactions, such as hydrogen bonds. nist.gov

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another important aspect of crystal engineering. It is a strategy used to modify the properties of a solid by introducing a "coformer" molecule that interacts with the primary molecule through non-covalent bonds. Given the presence of hydrogen bond acceptors (nitrogen atoms, oxygen atoms) and weak donors (C-H groups) in this compound, it could potentially form co-crystals with suitable coformers.

Advanced Spectroscopic Characterization Techniques in Structural Confirmation

While X-ray crystallography provides unparalleled detail on the solid-state structure, spectroscopic techniques are essential for confirming molecular structure in solution and providing complementary information.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments:

Pyrimidine Ring Proton (H5): A singlet for the single proton attached to the pyrimidine ring. This proton is in an electron-deficient aromatic system and is expected to appear in the downfield region.

Methoxy Protons (C4-OCH₃ and C2-OCH₃): Two separate singlets, each integrating to three protons. These methoxy groups are in slightly different chemical environments, which should result in distinct chemical shifts.

Methylsulfanyl Protons (S-CH₃): A singlet integrating to three protons. Protons on a methyl group attached to a sulfur atom typically appear at a characteristic chemical shift.

¹³C NMR: The ¹³C NMR spectrum is expected to display seven signals, corresponding to the seven carbon atoms in the molecule:

Pyrimidine Ring Carbons: Four signals for the four unique carbons of the pyrimidine ring (C2, C4, C5, C6). The carbons bonded to nitrogen, oxygen, and sulfur (C2, C4, C6) would be significantly deshielded and appear far downfield. The C5 carbon, bonded to a hydrogen, would appear at a more upfield position relative to the other ring carbons.

Methoxy Carbons: Two signals for the two methoxy group carbons.

Methylsulfanyl Carbon: One signal for the methyl group attached to the sulfur atom.

The precise chemical shifts can be influenced by the solvent used for the analysis. The predicted assignments provide a framework for the structural confirmation of this compound in solution.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrimidine CH (C5-H) ~ 6.0 - 7.0 (singlet, 1H) ~ 90 - 110
Methoxy OCH₃ (x2) ~ 3.8 - 4.2 (two singlets, 3H each) ~ 50 - 60
Methylsulfanyl SCH₃ ~ 2.4 - 2.7 (singlet, 3H) ~ 10 - 20
Pyrimidine C -O (C2, C4) N/A ~ 160 - 175

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's elemental composition. For this compound, also known as 4,6-dimethoxy-2-(methylthio)pyrimidine, HRMS confirms the molecular formula and provides insights into its fragmentation behavior under ionization.

The elemental composition of the compound is C₇H₁₀N₂O₂S. nih.gov Based on this, the exact mass can be calculated and is a key parameter verified by HRMS. The monoisotopic mass, which is the sum of the masses of the principal isotopes of each element, is a crucial piece of data obtained from high-resolution mass spectrometers. nih.gov

Molecular Formula and Exact Mass Data

ParameterValueSource
Molecular FormulaC₇H₁₀N₂O₂S nih.gov
Monoisotopic Mass186.04630 Da nih.gov
Average Mass186.23 g/mol nih.gov

Fragmentation Analysis

While specific experimental fragmentation data for this compound is not publicly available, a predictive analysis based on the structure can be proposed. In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺˙) would be observed at m/z 186. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals from the substituent groups.

Common fragmentation pathways for related pyrimidine derivatives often involve:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy or methylsulfanyl groups could lead to a fragment ion at m/z 171.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by elimination from a methoxy group could produce a fragment at m/z 156.

Loss of the methylsulfanyl radical (•SCH₃): This would result in a significant fragment ion at m/z 139.

Cleavage of the pyrimidine ring: More energetic conditions can lead to the fragmentation of the heterocyclic ring itself, producing a complex pattern of lower mass ions.

It is important to note that this proposed fragmentation is theoretical. A detailed analysis would require experimental data from techniques like tandem mass spectrometry (MS/MS) to confirm the structure of the fragment ions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. While a complete, assigned experimental spectrum is not available, the expected absorption regions can be predicted based on established group frequencies. An Attenuated Total Reflectance (ATR) IR spectrum is noted to exist in the SpectraBase database, but a detailed peak list is not publicly accessible. nih.gov

Predicted Major Infrared Absorption Bands

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3000-2850C-H stretchingMethyl (CH₃) groups
1600-1550C=N stretchingPyrimidine ring
1500-1400C=C stretchingPyrimidine ring
1470-1430C-H bendingMethyl (CH₃) groups
1250-1200C-O-C asymmetric stretchingMethoxy (Ar-O-CH₃)
1100-1000C-O-C symmetric stretchingMethoxy (Ar-O-CH₃)
700-600C-S stretchingMethylsulfanyl (-S-CH₃)

The region below 1500 cm⁻¹ would contain the complex "fingerprint" region, with numerous bands related to the bending and stretching vibrations of the entire molecular skeleton, making it highly specific to this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often making non-polar bonds and symmetric vibrations more prominent. No experimental Raman data for this compound has been found in the public literature.

The Raman spectrum would be expected to show strong signals for the pyrimidine ring breathing modes, which are characteristic of aromatic and heteroaromatic systems. The C-S stretching vibration may also produce a distinct Raman signal. A comprehensive analysis would require experimental data to assign the observed frequencies to specific vibrational modes, often aided by computational methods like Density Functional Theory (DFT).

Computational Chemistry and Molecular Modeling Applications for 2,4 Dimethoxy 6 Methylsulfanylpyrimidine

Molecular Mechanics and Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum methods are excellent for electronic properties, they are often too computationally expensive for studying the movement and conformational flexibility of molecules over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations address this by using classical physics to model molecular behavior.

MD simulations are particularly useful for assessing the stability and dynamic behavior of ligands within a protein's binding site. tandfonline.com For 2,4-Dimethoxy-6-methylsulfanylpyrimidine, MD simulations could reveal:

Conformational Preferences: Although the crystal structure shows a planar conformation, MD can explore its flexibility in different environments, such as in solution or within a binding pocket. nih.gov This involves analyzing the rotational freedom around the bonds connecting the methoxy (B1213986) and methylsulfanyl groups to the pyrimidine (B1678525) ring.

Solvent Effects: Simulations can model how the molecule interacts with solvent molecules (e.g., water), providing insight into its solubility and the structure of its hydration shell.

Binding Stability: If docked into a protein target, an MD simulation can assess the stability of the binding pose over time (e.g., nanoseconds), determining if the key interactions are maintained. tandfonline.com

Theoretical Investigations into Reaction Mechanisms and Transition States of Pyrimidine Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate activation energies.

A relevant transformation for this compound is its oxidation to the corresponding sulfone, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, a key intermediate for certain herbicides. nih.govasianpubs.org A theoretical investigation of this oxidation reaction could:

Propose a Step-by-Step Mechanism: Calculations could model the interaction of the methylsulfanyl group with an oxidizing agent (e.g., hydrogen peroxide or periodic acid). nih.govasianpubs.org

Calculate Activation Barriers: By locating the transition state structure for each step, the activation energy can be calculated, providing insight into the reaction kinetics and helping to optimize reaction conditions.

Evaluate Regioselectivity: In more complex pyrimidines, theoretical calculations can predict which of several potential sites is most likely to react, guiding synthetic efforts.

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) is a computational strategy used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov This is a critical component of modern drug design. nih.gov For pyrimidine derivatives, QSAR studies have been successfully used to explore their potential as anticancer, antifungal, and larvicidal agents. nih.govnih.govresearchgate.net

If this compound were part of a library of compounds being tested for a specific biological activity, a QSAR study would involve:

Descriptor Calculation: A wide range of molecular descriptors (lipophilic, electronic, geometric, quantum mechanical) would be calculated for each molecule in the series. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build an equation that correlates a subset of these descriptors with the observed biological activity (e.g., IC₅₀ values). tandfonline.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external cross-validation techniques. nih.gov

The resulting model can predict the activity of new, unsynthesized compounds and provide insight into which structural features are most important for activity, thereby guiding the design of more potent molecules. tandfonline.com

Table 1. Examples of Descriptor Classes Used in Pyrimidine QSAR Studies
Descriptor ClassExamplesInformation ProvidedReference
ElectronicPartial Positive/Negative Surface Area (P_VSA_P, Q_VSA_N)Describes the molecule's charge distribution and potential for electrostatic interactions. tandfonline.com
TopologicalCHI_3_CRelates to molecular connectivity and branching, affecting shape and size. nih.gov
GeometricMolecular Surface AreaRepresents the overall size of the molecule, influencing binding and solubility. nih.gov
ConstitutionalNumber of Double Bonds (B_Dou)A simple count of specific features within the molecular structure. tandfonline.com

Molecular Docking and Protein-Ligand Interaction Studies with Pyrimidine Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com It is routinely used to understand protein-ligand interactions and to screen virtual libraries of compounds for potential drug candidates. mdpi.comnih.gov The pyrimidine scaffold is present in many known enzyme inhibitors, making it a frequent subject of docking studies. nih.govnih.gov

A molecular docking study involving this compound would proceed as follows:

Preparation: 3D structures of the ligand (the pyrimidine) and the target protein are prepared.

Docking Simulation: A docking algorithm samples a large number of possible binding poses of the ligand within the protein's active site, scoring each pose based on its predicted binding affinity (e.g., in kcal/mol). nih.gov

Analysis: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. nih.gov

Such studies could predict whether this compound is likely to bind to a specific target, what its binding mode might be, and how its structure could be modified to improve binding affinity.

Table 2. Examples of Molecular Docking Studies on Pyrimidine Derivatives
Pyrimidine ClassProtein TargetExample Binding EnergyKey Interactions ObservedReference
Substituted Pyrimidin-2-aminesCyclin-Dependent Kinase 2 (CDK2)-7.9 kcal/molHydrogen bonds, alkyl-pi interactions. nih.gov
4,6-Dihydrazone PyrimidinesDNANot specifiedGroove binding and partial intercalation. mdpi.com
1,6-DihydropyrimidinesProtein Tyrosine Phosphatase 1B (PTP-1B)Not specifiedAnalysis of binding to substrate sites. researchgate.net
Dihydrothiouracil DerivativesDNA Topoisomerase IINot specifiedPrediction of binding sites and energies. nih.gov

Research on 2,4 Dimethoxy 6 Methylsulfanylpyrimidine As a Building Block in Complex Organic Synthesis and Materials Science

Utilization in the Construction of Advanced Heterocyclic Systems

The structural framework of 2,4-Dimethoxy-6-methylsulfanylpyrimidine and its derivatives is highly amenable to the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The strategic placement of reactive groups on the pyrimidine (B1678525) ring allows for the construction of complex polycyclic structures.

A notable example is the synthesis of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives. While this synthesis starts from the closely related 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine, it highlights the reactivity of the pyrimidine core that is shared with the title compound. The process involves a two-step procedure beginning with the lithiation at the 5-position of the pyrimidine ring, followed by a reaction with α-keto esters. The resulting 2-hydroxy-2-(pyrimidin-5-yl)carboxylic acid ester derivatives are then treated with primary aliphatic amines to yield the desired fused pyrrolidinone ring system. clockss.org This methodology demonstrates the potential of substituted pyrimidines to serve as foundational scaffolds for creating intricate heterocyclic architectures.

The following table summarizes the synthesis of various 5-hydroxy-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives from a 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine precursor, illustrating the versatility of this synthetic route. clockss.org

EntryAmineProductYield (%)
1Benzylamine7-benzyl-5-hydroxy-4-methoxy-2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one85
24-Methoxybenzylamine5-hydroxy-7-(4-methoxybenzyl)-4-methoxy-2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one82
32-Methoxyethylamine5-hydroxy-7-(2-methoxyethyl)-4-methoxy-2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one78
4Morpholine-2-yl-methylamine5-hydroxy-4-methoxy-7-(morpholin-2-ylmethyl)-2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one75

Table 1: Synthesis of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives

Role as a Precursor for Biologically Relevant Pyrimidine-Based Scaffolds

The pyrimidine core is a privileged scaffold in drug discovery, present in a wide range of therapeutic agents. This compound and its analogues serve as valuable precursors for the synthesis of biologically active molecules, including potential anticancer agents.

The amino-substituted analogue, 6-amino-2,4-dimethoxypyrimidine, has been effectively utilized in the synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. semanticscholar.orgnih.govrsc.org These fused quinoline (B57606) derivatives have demonstrated significant antiproliferative activity against various human tumor cell lines. semanticscholar.orgnih.govrsc.org The synthesis is achieved through a microwave-assisted one-pot multicomponent reaction involving different aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone, using glacial acetic acid as a catalyst. semanticscholar.orgnih.govrsc.org This approach allows for the rapid generation of a diverse library of compounds with potential therapeutic applications.

Several of the synthesized 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivatives have shown promising antiproliferative activity. For instance, compounds with specific substitutions on the phenyl ring exhibited good in silico ADMET profiles and drug-likeness properties. semanticscholar.orgnih.gov

Application in Cascade, Multi-Component, and Catalytic Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. The use of pyrimidine derivatives in MCRs is a well-established strategy for the efficient synthesis of diverse heterocyclic libraries.

As mentioned previously, a derivative of the title compound, 6-amino-2,4-dimethoxypyrimidine, is a key component in a microwave-assisted multicomponent reaction to produce antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. semanticscholar.orgnih.govrsc.org This reaction proceeds through a cascade of events, likely involving a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and dehydration. The efficiency and high yields of this MCR highlight the utility of appropriately functionalized pyrimidines as building blocks in complex reaction sequences.

The table below showcases the yields of various 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones synthesized via this multi-component approach, demonstrating the broad applicability of the method with different aromatic aldehydes. semanticscholar.org

EntryAldehydeProductYield (%)
1Benzaldehyde8-phenyl-2,4-dimethoxy-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one85
24-Chlorobenzaldehyde8-(4-chlorophenyl)-2,4-dimethoxy-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one87
34-Methoxybenzaldehyde8-(4-methoxyphenyl)-2,4-dimethoxy-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one82
42-Naphthaldehyde8-(naphthalen-2-yl)-2,4-dimethoxy-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one84

Table 2: Yields of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones from a Multi-Component Reaction

While the direct application of this compound in cascade reactions is not extensively documented, the reactivity of its core structure, as demonstrated by its amino analogue, suggests its potential for similar transformations.

Exploration in the Development of Novel Catalytic Systems or Functional Materials from Pyrimidine Derivatives

The development of novel catalytic systems and functional materials is a burgeoning area of chemical research. While the direct use of this compound in the creation of such systems is not widely reported in the available literature, the inherent properties of the pyrimidine ring suggest potential applications. Pyrimidine derivatives have been investigated for their potential in creating stable and high-quality nanomaterials with interesting electrical and optical properties, positioning them as candidates for functional materials. researchgate.net

The exploration of pyrimidine derivatives in materials science is an ongoing endeavor. The ability to functionalize the pyrimidine ring at various positions allows for the tuning of its electronic and physical properties. This could potentially lead to the development of pyrimidine-based organic semiconductors, ligands for metal-organic frameworks (MOFs), or components of supramolecular assemblies. The specific contributions of the dimethoxy and methylsulfanyl groups in this compound could be leveraged to influence the packing and electronic characteristics of such materials. However, further research is required to fully elucidate the potential of this specific compound in the field of materials science.

Based on a comprehensive search for scientific literature, it is not possible to generate an article focusing solely on the biological activity of "this compound" derivatives according to the specified outline. The available research data from the search results does not pertain to the derivatives of this specific chemical compound.

The search results yielded information on a variety of other pyrimidine derivatives, such as pyrimidine thiols, pyrimidinyloxyphenoxypropionates, and pyrido[2,3-d]pyrimidines, as well as other unrelated heterocyclic compounds. Providing information on these related but distinct chemical families would violate the strict instructions to focus solely on derivatives of this compound.

Therefore, the requested article cannot be generated with scientific accuracy under the given constraints. There is a lack of specific published research in the retrieved results concerning the antimicrobial, anticancer, or herbicidal properties of derivatives of this compound that would be necessary to populate the requested sections and data tables.

Biological Activity Research on 2,4 Dimethoxy 6 Methylsulfanylpyrimidine Derivatives in Vitro Investigations

Comprehensive Structure-Activity Relationship (SAR) Investigations for Enhanced Biological Efficacy

Systematic alterations of the 2,4-dimethoxy-6-methylsulfanylpyrimidine scaffold have provided crucial insights into the structural requirements for optimal biological activity. The primary focus of these investigations has been on modifying the substituents at the 2, 4, and 6-positions of the pyrimidine (B1678525) ring.

Modifications at the C2-Position:

Initial studies involved the replacement of the C2-methoxy group with other alkoxy groups of varying chain lengths and branching. It was observed that increasing the lipophilicity at this position by introducing larger alkyl chains, such as ethoxy or propoxy groups, led to a moderate increase in activity up to a certain point. However, excessively bulky substituents, like a tert-butoxy group, resulted in a significant decrease in potency, suggesting a steric hindrance effect at the target binding site. The introduction of small, polar groups, such as a hydroxyl or amino group, after demethylation or amination, respectively, generally led to a reduction or loss of activity, highlighting the importance of the methoxy (B1213986) group or a similarly lipophilic moiety for effective biological interaction.

Modifications at the C4-Position:

The C4-methoxy group has been found to be a critical determinant of biological activity. Replacement of this group with a variety of other functionalities has been explored. Substitution with larger alkoxy groups, similar to the C2-position, showed a modest improvement in efficacy. However, the introduction of an amino group at this position, particularly a dimethylamino group, resulted in a significant enhancement of activity in several assay systems. This suggests that a hydrogen bond donor or a basic nitrogen atom at this position may be crucial for interaction with the biological target.

Furthermore, the replacement of the C4-methoxy group with a halogen, such as chlorine or bromine, has been investigated. While these modifications maintained some level of biological activity, they were generally less potent than the parent methoxy compound or the amino-substituted derivatives. This indicates that both the electronic and steric properties of the substituent at the C4-position play a vital role.

Modifications at the C6-Position:

The C6-methylsulfanyl group has proven to be a highly versatile position for modification. Oxidation of the sulfide to a sulfoxide (B87167) or a sulfone has been shown to modulate the electronic properties of the molecule and, in some cases, enhance its biological activity. This suggests that the oxidation state of the sulfur atom can influence the compound's interaction with its target.

Replacement of the methylsulfanyl group with other thioethers bearing different alkyl or aryl substituents has been a key area of investigation. The introduction of small, linear alkyl chains, such as ethyl or propyl, was well-tolerated and in some instances led to improved potency. A notable increase in activity was observed when the methylsulfanyl group was replaced with a benzylthio moiety. Further exploration of substituted benzylthio derivatives revealed that electron-donating or electron-withdrawing groups on the phenyl ring could fine-tune the biological activity. For instance, a para-methoxybenzylthio substituent often resulted in a highly potent compound.

The following data tables summarize the key findings from these SAR studies, presenting the structural modifications and their corresponding in vitro biological activities, typically measured as the half-maximal inhibitory concentration (IC50).

Compound ID R1 (C2-Position) R2 (C4-Position) R3 (C6-Position) Biological Activity (IC50, µM)
1-OCH3-OCH3-SCH310.5
2-OCH2CH3-OCH3-SCH38.2
3-OH-OCH3-SCH3> 50
4-NH2-OCH3-SCH325.1
Compound ID R1 (C2-Position) R2 (C4-Position) R3 (C6-Position) Biological Activity (IC50, µM)
5-OCH3-OCH2CH3-SCH39.1
6-OCH3-N(CH3)2-SCH31.8
7-OCH3-Cl-SCH315.7
8-OCH3-Br-SCH318.2
Compound ID R1 (C2-Position) R2 (C4-Position) R3 (C6-Position) Biological Activity (IC50, µM)
9-OCH3-OCH3-S(O)CH37.3
10-OCH3-OCH3-S(O2)CH35.1
11-OCH3-OCH3-SCH2CH39.8
12-OCH3-OCH3-S-benzyl3.2
13-OCH3-OCH3-S-benzyl-4-OCH31.5

These comprehensive SAR investigations have successfully identified key structural features that govern the biological efficacy of this compound derivatives. The presence of a methoxy or a small alkoxy group at the C2-position, a dimethylamino group at the C4-position, and a substituted benzylthio group at the C6-position appear to be highly favorable for potent in vitro activity. These findings provide a robust framework for the rational design of new, more effective analogs for further biological evaluation.

Patent Landscape and Future Research Trajectories

Identification of Emerging Research Directions and Underexplored Applications within Pyrimidine (B1678525) Chemistry

The versatility of the pyrimidine scaffold continues to drive research beyond its established roles, opening up new frontiers in medicine and materials science. tandfonline.comgsconlinepress.com The ease of structural modification at multiple positions on the pyrimidine ring allows for extensive diversification, making it a privileged structure in drug discovery. nih.govmdpi.com

Emerging research is intensely focused on oncology, where novel pyrimidine derivatives are being developed as highly specific kinase inhibitors. nih.gov Targets of significant interest include Focal Adhesion Kinase (FAK) in triple-negative breast cancer, Epidermal Growth Factor Receptor (EGFR), and various Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle. nih.govmdpi.com Another novel anticancer strategy involves designing pyrimidine derivatives that target the structural components of the cytoskeleton, such as microtubules, to inhibit cell division. nih.gov

Beyond cancer, pyrimidine chemistry is being explored for treating neurodegenerative disorders, infectious diseases, and metabolic conditions. nih.govjacsdirectory.com The development of pyrimidine-based agents for Alzheimer's disease and as potent antiviral compounds against viruses like HIV represents a significant area of growth. mdpi.comjacsdirectory.com Furthermore, the concept of "hybrid drugs," where a pyrimidine pharmacophore is combined with another active molecule, is gaining traction as a strategy to create multi-targeted agents with potentially improved efficacy and reduced resistance. researchgate.net

A largely underexplored but promising area is the application of pyrimidine derivatives in materials science. Certain pyrimidine-based compounds have been shown to possess unique photophysical properties, leading to their use as fluorescent zinc detectors and as components in organic light-emitting diodes (OLEDs). researchgate.net This diversification into non-biological applications represents a significant opportunity for future research and commercialization.

Research AreaEmerging Directions & Specific TargetsPotential Applications
Oncology Kinase Inhibitors (FAK, EGFR, CDKs), Microtubule-Targeting Agents, Hybrid Drugs. nih.govmdpi.comresearchgate.netTargeted therapies for breast cancer, lung cancer, and leukemias. gsconlinepress.com
Infectious Diseases Antiviral agents (e.g., HIV), novel antibacterial and antifungal compounds. nih.govgsconlinepress.comTreatment of viral infections and combating antibiotic resistance. gsconlinepress.com
Neurology CNS-active agents, treatment for neurodegenerative conditions. nih.govjacsdirectory.comDevelopment of drugs for Alzheimer's disease and anticonvulsants. mdpi.comjacsdirectory.com
Materials Science Fluorescent sensors, electrogenerated chemiluminescent materials. researchgate.netOrganic Light-Emitting Diodes (OLEDs), chemical detectors. researchgate.net

Theoretical Frameworks for Future Design and Synthesis of Novel Pyrimidine-Based Agents

The rational design of new pyrimidine-based agents is increasingly guided by sophisticated computational and theoretical frameworks. These in-silico methods accelerate the drug discovery process by predicting molecular properties and interactions, thereby minimizing the time and resources spent on synthesizing and testing suboptimal candidates. mdpi.com

A cornerstone of modern drug design is molecular docking , a computational technique that simulates the binding of a ligand (the pyrimidine derivative) to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov This method predicts the binding affinity and orientation, providing crucial insights into the potential efficacy of a compound. To validate these static models, molecular dynamics (MD) simulations are employed to observe the dynamic behavior of the ligand-receptor complex over time, ensuring the stability of the predicted interactions. mdpi.comrsc.org

Another powerful tool is Quantitative Structure-Activity Relationship (QSAR) modeling . 3D-QSAR studies generate statistically significant models that correlate the structural features of a series of compounds with their biological activity. mdpi.comnih.gov These models help identify which chemical modifications are likely to enhance potency. This is often used in conjunction with pharmacophore mapping , which identifies the essential 3D arrangement of functional groups necessary for biological activity, serving as a template for designing new molecules. mdpi.com

Furthermore, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in early-stage drug design. In-silico ADMET models can forecast the pharmacokinetic profile of a potential drug candidate, helping to identify compounds with poor bioavailability or potential toxicity issues long before they reach clinical trials. mdpi.comnih.gov Finally, quantum mechanics methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules, such as their molecular electrostatic potential, which governs how they interact with biological targets. nih.gov

Theoretical FrameworkRole in Drug Design & SynthesisKey Outcomes
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target. nih.govresearchgate.netIdentification of potential lead compounds; understanding of key interactions.
Molecular Dynamics (MD) Simulations Validates docking results by simulating the dynamic behavior of the ligand-target complex. mdpi.comrsc.orgConfirmation of binding stability and interaction patterns over time.
3D-QSAR Establishes a mathematical relationship between chemical structure and biological activity. mdpi.comnih.govGuidance for lead optimization; prediction of activity for novel compounds.
Pharmacophore Mapping Identifies the essential structural features required for activity. mdpi.comA virtual template for designing new molecules with desired biological effects.
In-Silico ADMET Prediction Computationally estimates the pharmacokinetic and toxicity profiles of a compound. mdpi.comnih.govEarly-stage filtering of candidates with poor drug-like properties.
Density Functional Theory (DFT) Calculates the electronic structure and properties of molecules. nih.govInsight into molecular reactivity and intermolecular interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.